3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)propanamide
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Overview
Description
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)propanamide is an organic compound that features a furan ring substituted with a nitrophenyl group and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)propanamide typically involves a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Amidation: The final step involves the formation of the propanamide moiety through an amidation reaction, typically using an amine and an acid chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran ring.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Hydrogenated Products: Hydrogenation of the furan ring yields tetrahydrofuran derivatives.
Substituted Products: Nucleophilic substitution yields various substituted derivatives.
Scientific Research Applications
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group and furan ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
3-(5-(4-Nitrophenyl)furan-2-yl)-N-(o-tolyl)propanamide: Similar structure but with a different position of the nitro group.
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(m-tolyl)propanamide: Similar structure but with a different position of the methyl group.
Uniqueness
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)propanamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and potential applications. The presence of both the nitro group and the furan ring provides a versatile platform for further chemical modifications and applications in various fields.
Properties
CAS No. |
853330-22-0 |
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Molecular Formula |
C20H18N2O4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C20H18N2O4/c1-14-5-2-3-8-18(14)21-20(23)12-10-17-9-11-19(26-17)15-6-4-7-16(13-15)22(24)25/h2-9,11,13H,10,12H2,1H3,(H,21,23) |
InChI Key |
FXGBRNCDBHCVGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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